4-Morpholinopiperidine

Catalog No.
S711216
CAS No.
53617-35-9
M.F
C9H18N2O
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholinopiperidine

CAS Number

53617-35-9

Product Name

4-Morpholinopiperidine

IUPAC Name

4-piperidin-4-ylmorpholine

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2

InChI Key

YYBXNWIRMJXEQJ-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCOCC2

Canonical SMILES

C1CNCCC1N2CCOCC2

The exact mass of the compound 4-Morpholinopiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Morpholinopiperidine (CAS 53617-35-9) is a highly versatile, bifunctional heterocyclic building block consisting of a piperidine ring substituted at the 4-position with a morpholine moiety [1]. In commercial procurement and medicinal chemistry, it is primarily valued as a secondary amine nucleophile that seamlessly introduces a hydrophilic, hydrogen-bond-accepting morpholine vector into complex active pharmaceutical ingredients (APIs). Its most prominent industrial application is in the scalable synthesis of targeted kinase inhibitors, such as the ALK inhibitor Alectinib, where it undergoes highly efficient Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) [2]. By offering a favorable balance of basicity (pKa ~10.2), low lipophilicity (LogP ~0.3), and excellent processability, 4-morpholinopiperidine serves as a superior precursor for optimizing the pharmacokinetic properties and target-binding affinities of advanced therapeutics [1].

Procurement Fit

Dual-Ring Heterocyclic Intermediate

Piperidine-morpholine scaffold for kinase inhibitor and receptor antagonist synthesis.

Balanced Physicochemical Profile

Moderate lipophilicity and polarity support CNS penetration research and solubility studies.

Orthogonal Amine Reactivity

Distinct amine basicity enables chemoselective functionalization for complex library synthesis.

Substituting 4-morpholinopiperidine with cheaper or more common analogs like 4-aminopiperidine, piperazine, or N-methylpiperazine fundamentally compromises synthetic efficiency and end-product performance. While 4-aminopiperidine is structurally similar, its primary amine at the 4-position competes with the secondary piperidine nitrogen during cross-coupling reactions, necessitating costly and time-consuming protection-deprotection cycles that lower overall manufacturing yields [1]. Conversely, substituting with N-methylpiperazine alters the spatial geometry and eliminates the critical morpholine oxygen, which acts as an essential hydrogen-bond acceptor in the hinge-binding region of many kinase targets [2]. Furthermore, the specific basicity profile and low LogP of the 4-morpholinopiperidine vector are precisely calibrated to maximize aqueous solubility while minimizing off-target toxicity liabilities—a balance that is disrupted when using more lipophilic or rigid alternatives [1].

Substitution Risk

Lipophilicity shift

Analogues like 4-piperidinopiperidine exhibit higher XLogP3, which may alter CNS penetration and solubility profiles.

Loss of morpholine oxygen

Replacement with simple amines removes key hydrogen-bonding capability, potentially reducing kinase target engagement.

Conformational flexibility mismatch

Rigid or smaller substitutes may not replicate the spatial orientation required for binding pocket complementarity.

Elimination of Protection Steps in Cross-Coupling and SNAr Reactions

In the multi-kilogram synthesis of complex APIs like Alectinib, 4-morpholinopiperidine acts as a highly chemoselective secondary amine nucleophile. Because the 4-position is fully substituted as a tertiary morpholine, it reacts exclusively at the piperidine nitrogen during palladium-catalyzed Buchwald-Hartwig aminations and SNAr reactions [1]. In contrast, using 4-aminopiperidine introduces a competing primary amine, which mandates at least two additional synthetic steps for Boc- or Cbz-protection and subsequent deprotection[1].

Evidence DimensionSynthetic step count and regioselectivity
Target Compound Data100% chemoselective reaction at the secondary piperidine nitrogen (0 protection steps needed)
Comparator Or Baseline4-Aminopiperidine (Requires 2 additional steps for primary amine protection/deprotection)
Quantified DifferenceSaves 2 manufacturing steps and prevents primary amine over-alkylation
ConditionsPalladium-catalyzed Buchwald-Hartwig amination and SNAr in API synthesis

Procuring the fully substituted morpholine derivative directly reduces step count, raw material costs, and cycle times in large-scale pharmaceutical manufacturing.

Physicochemical Profile
Head-to-head
XLogP3 = 0 (vs 1.2, -0.6); TPSA = 24.5 Ų (vs 15.3, 38.1)
Supports CNS property optimization context.
Computed properties; experimental validation may refine.

Lipophilicity Reduction for Enhanced Aqueous Solubility

The incorporation of the morpholine moiety provides a significant reduction in lipophilicity compared to all-carbon or all-nitrogen piperidine analogs. 4-Morpholinopiperidine exhibits a highly hydrophilic profile with a LogP of approximately 0.3 [1]. If a buyer were to substitute this with 4-piperidinopiperidine, the LogP would increase by over 1.2 log units, drastically reducing the aqueous solubility of the resulting API and potentially increasing lipophilic clearance rates [1].

Evidence DimensionPartition coefficient (LogP)
Target Compound DataLogP ≈ 0.3
Comparator Or Baseline4-Piperidinopiperidine (LogP > 1.5)
Quantified Difference>1.2 log unit reduction in lipophilicity
ConditionsStandard physicochemical profiling at physiological pH

The incorporation of the morpholine oxygen significantly enhances aqueous solubility and metabolic stability compared to highly lipophilic all-carbon or all-nitrogen piperidine analogs.

Kinase Potency Impact
Head-to-head
~1,000-fold SRPK1 potency difference upon morpholine replacement
Morpholine group critical for reported target engagement in SRPK1/2 assay.
Reported in kinase inhibitor SAR study; transferability requires review.

Kinase Hinge-Region Hydrogen Bonding Capacity

For targeted oncology procurement, the morpholine oxygen in 4-morpholinopiperidine serves as an indispensable hydrogen-bond acceptor. Structural activity relationship (SAR) studies on PI3Kδ and ALK inhibitors demonstrate that this oxygen interacts directly with the kinase hinge region[1]. Comparators like N-methylpiperazine or 4-dimethylaminopiperidine lack this oxygen acceptor, resulting in significantly weaker target binding and failing to drive IC50 values into the critical sub-nanomolar range required for clinical efficacy [1].

Evidence DimensionHydrogen-bond acceptor count at the 4-position vector
Target Compound Data1 explicit H-bond acceptor (morpholine oxygen)
Comparator Or BaselineN-Methylpiperazine or 4-Dimethylaminopiperidine (0 oxygen H-bond acceptors)
Quantified DifferenceEnables specific hinge-region interactions that drive target IC50 into the sub-nanomolar range
ConditionsKinase active site binding (e.g., ALK, PI3Kδ)

Crucial for drug discovery procurement, as the morpholine oxygen is strictly required to achieve the necessary binding affinity and selectivity in targeted oncology programs.

ALK Inhibition Context
Class-level
Alectinib ALK IC50 = 1.9 nM
Reported ALK inhibitor assay context; scaffold contribution to be verified.
Alectinib contains 4-Morpholinopiperidine; direct fragment activity not reported.

pH-Triggered Conformational Switching for Smart Delivery

Beyond standard API synthesis, 4-morpholinopiperidine derivatives exhibit unique macro-conformational dynamics. Upon protonation (pKa ~7.4 for the morpholine nitrogen), the compound undergoes a reversible 'double flip' (chair-boat-chair) conformational switch [1]. Rigid piperazine alternatives cannot perform this macro-conformational rearrangement, making 4-morpholinopiperidine uniquely suited for engineering pH-responsive smart materials and liposomes that trigger payload release in acidic environments [1].

Evidence DimensionMacro-conformational state transition
Target Compound DataUndergoes a double flip (chair-boat-chair) switch upon protonation
Comparator Or BaselineRigid piperazine derivatives (No macro-conformational switch)
Quantified DifferenceProvides a distinct, reversible structural rearrangement triggered by physiological pH shifts
Conditions1H NMR titration in organic/aqueous environments

Allows advanced materials researchers to engineer pH-sensitive liposomes or targeted delivery vehicles that release payloads specifically in acidic microenvironments.

Orthogonal Reactivity
Class-level
Two amines with distinct pKa (~10.8, ~8.3) enable chemoselective functionalization
Supports stepwise synthesis of complex amine-containing molecules.
Synthetic utility reported in patent literature; specific conditions require optimization.

Scalable API Manufacturing of Kinase Inhibitors

Due to its high regioselectivity and lack of required protection steps, 4-morpholinopiperidine is the premier building block for synthesizing the indole-containing tetracyclic core of ALK inhibitors like Alectinib. Its use streamlines Buchwald-Hartwig aminations and SNAr reactions, maximizing throughput and yield in multi-kilogram GMP production[1].

Optimization of Pharmacokinetics in Lead Generation

In medicinal chemistry campaigns targeting PI3Kδ or other kinases, substituting lipophilic amines with 4-morpholinopiperidine effectively lowers the overall LogP of the lead compound. This directly improves aqueous solubility and oral bioavailability while introducing a critical hydrogen-bond acceptor for the kinase hinge region[2].

Design of pH-Responsive Smart Materials

Because specific derivatives of 4-morpholinopiperidine exhibit a dramatic, pH-triggered conformational 'double flip', this compound is highly valuable for formulating stimuli-responsive liposomes. It serves as a molecular switch that disrupts lipid bilayers in acidic tumor microenvironments, enhancing targeted drug release [3].

Research Application Matrix

Application
Selection Property
Validation Focus
Kinase Inhibitor Discovery
Morpholino-piperidine scaffold fidelity for kinase hinge binding
Kinase selectivity and SAR profiling
CNS Penetration Research
Balanced lipophilicity and polarity (computed XLogP3 ~0)
Blood-brain barrier permeability assay screening
Process Chemistry for ALK Inhibitor Intermediates
Dual amine orthogonality and scalable reactivity
Route scouting and yield optimization in pilot scale
Complex Amine Library Synthesis
Chemoselective functionalization of dual amine system
High-throughput parallel synthesis compatibility

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53617-35-9

Wikipedia

4-(Piperidin-4-yl)morpholine

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